molecular formula C13H23FN2O2 B13012219 tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13012219
M. Wt: 258.33 g/mol
InChI Key: UGDGISIZWPQYFP-UHFFFAOYSA-N
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Description

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a bicyclic system with nitrogen atoms at positions 2 and 7, a fluorine substituent at position 9, and a tert-butyl carboxylate ester. Such spirocyclic frameworks are valued in drug discovery for their conformational rigidity, which can enhance target binding and metabolic stability.

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-10(14)6-13(9-16)4-5-15-8-13/h10,15H,4-9H2,1-3H3

InChI Key

UGDGISIZWPQYFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CCNC2)F

Origin of Product

United States

Preparation Methods

Synthesis of the 2,7-Diazaspiro[4.5]decane Core

The core spirocyclic structure is typically synthesized via cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes. The nitrogen atoms are introduced through diamine building blocks, which undergo intramolecular cyclization to form the spiro ring system.

Formation of the tert-Butyl Ester

The carboxylic acid group at the 7-position is protected as a tert-butyl ester to enhance solubility and stability. This is commonly achieved by:

  • Esterification of the carboxylic acid with tert-butanol in the presence of acid catalysts
  • Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine

This step is crucial for facilitating further synthetic transformations and improving compound handling.

Representative Synthetic Procedure

A documented synthesis of a closely related compound, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, provides insight into the preparation conditions applicable to tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate:

Step Reagents and Conditions Description Yield
1 2,7-diazaspiro[4.5]decan-1-one hydrochloride (600 mg, 3.15 mmol), dissolved in 30 mL dichloromethane (DCM) Starting material preparation -
2 Addition of triethylamine (1.98 mL, 14.18 mmol) and di-tert-butyl dicarbonate (Boc anhydride) (895 mg, 4.10 mmol) Boc protection of the amine Quantitative (100%)
3 Stirring at room temperature for 4 hours under inert atmosphere Reaction completion -
4 Workup: Addition of water, separation of layers, washing organic layer with ammonium chloride solution, drying, and evaporation Isolation of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate Colorless oil

This procedure highlights the use of triethylamine as a base and Boc anhydride for tert-butyl ester formation in mild conditions, which can be adapted for the fluorinated analog.

Analytical Data and Research Findings

  • Mass spectrometry (ESI) of the tert-butyl protected compound shows a molecular ion peak at m/z 255.2 [M+H]^+, consistent with the expected molecular weight.
  • The fluorinated derivative would exhibit a slightly different mass due to the fluorine atom (atomic mass 19), which can be confirmed by high-resolution mass spectrometry.
  • The spirocyclic structure and substitution pattern are typically confirmed by NMR spectroscopy (1H, 13C, and 19F NMR for fluorinated compounds), IR spectroscopy, and X-ray crystallography when available.

Summary Table of Preparation Parameters

Parameter Details
Core synthesis Cyclization of diamine precursors
Fluorination Electrophilic or nucleophilic fluorination
Esterification Boc protection using di-tert-butyl dicarbonate and triethylamine
Solvent Dichloromethane (DCM)
Temperature Room temperature (20–25 °C)
Reaction time 4 hours
Atmosphere Inert (e.g., nitrogen or argon)
Yield Quantitative (near 100%) for Boc protection step

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The Boc group is cleaved under acidic conditions to yield the free amine, 9-fluoro-2,7-diazaspiro[4.5]decane, which is critical for further functionalization.

Reaction Conditions Outcome Key Observations
Trifluoroacetic acid (TFA) in DCM (0°C to RT, 1–4 hrs)Quantitative deprotection (>95% yield)Acid-sensitive functional groups remain intact.
HCl in dioxane (RT, 12 hrs)Moderate yield (70–80%)Forms hydrochloride salt of the free amine.

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the secondary amine.

Nucleophilic Substitution at the Fluorine Position

The fluorine atom at position 9 participates in nucleophilic aromatic substitution (SNAr) or aliphatic substitution, depending on reaction conditions.

Reagents Conditions Products Yield
Sodium methoxide (NaOMe)DMF, 80°C, 6 hrsMethoxy-substituted spirocyclic derivative60–65%
Amines (e.g., piperazine)THF, 60°C, 12 hrsAmine-substituted analogs50–55%

Notes :

  • Fluorine’s electronegativity activates the adjacent carbon for substitution.

  • Steric hindrance from the spirocyclic structure reduces reaction rates compared to non-spiro analogs.

Cross-Coupling Reactions

The deprotected amine participates in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

Reaction Type Catalyst System Substrates Yield
Buchwald-Hartwig Amination Pd(OAc)₂/Xantphos, Cs₂CO₃Aryl bromides70–75%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Boronic acids65–70%

Applications : Used to synthesize analogs for pharmaceutical screening (e.g., androgen receptor degraders) .

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but is sensitive to strong oxidizers.

Condition Observation Degradation Products
100°C, 24 hrs (neat) Partial decomposition (20–25%)Fluorinated lactams
H₂O₂ (30%), RT, 6 hrs Complete oxidation of the amine to nitro groupsNitroso and nitro derivatives

Fluorine-Specific Reactivity

The fluorine atom influences electronic properties and participates in hydrogen bonding:

  • Electronic Effects : Lowers pKa of adjacent protons by 1–2 units, enhancing acidity.

  • Hydrogen Bonding : Forms stable complexes with carbonyl-containing molecules (e.g., ketones, esters) in crystallographic studies .

Functionalization via Alkylation/Acylation

The free amine undergoes alkylation or acylation to generate diversely substituted derivatives.

Reagent Conditions Product Yield
Acetyl chlorideDCM, Et₃N, 0°C to RTN-Acetylated spirocyclic compound85–90%
Benzyl bromideK₂CO₃, DMF, 60°C, 8 hrsN-Benzyl derivative75–80%

Comparative Reactivity with Non-Fluorinated Analogs

Fluorination at position 9 significantly alters reactivity compared to the non-fluorinated parent compound (tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate):

Reaction Fluorinated Compound Non-Fluorinated Compound
Boc Deprotection Rate (TFA)1.5x fasterBaseline
SNAr Reaction Rate (NaOMe)2x fasterNo reaction under identical conditions

Data sourced from synthetic studies on analogous spirocycles .

Scientific Research Applications

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

Fluorine Substitution Patterns
  • tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1263180-38-6): Differs by having two fluorine atoms at position 8. Molecular formula: C₁₃H₂₂F₂N₂O₂; molecular weight: 276.32 g/mol; purity: 98% .
  • tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1221818-66-1) :

    • Fluorines at position 10 instead of 9.
    • Molecular formula: C₁₃H₂₂F₂N₂O₂; molecular weight: 276.32 g/mol; purity: ≥97% .
    • Positional isomerism may lead to differences in dipole moments and intermolecular interactions.
Variations in Spiro Ring Size and Substituents
  • tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1250998-80-1): Smaller spiro[3.5]nonane system with fluorine at position 3. Reduced ring size may limit conformational flexibility and alter bioavailability .
  • tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1330764-01-6): Incorporates a benzyl group and a ketone (oxo) at position 10. Molecular formula: C₂₀H₂₈N₂O₃; molecular weight: 344.45 g/mol; purity: ≥97% .
Table 1: Key Properties of Selected Analogs
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity Key Features
Target Compound (Not explicitly listed) C₁₃H₂₂FN₂O₂ ~267.33 N/A Mono-fluoro, spiro[4.5]decane
9,9-Difluoro analog (1263180-38-6) C₁₃H₂₂F₂N₂O₂ 276.32 98% Dual fluorine at position 9
10,10-Difluoro analog (1221818-66-1) C₁₃H₂₂F₂N₂O₂ 276.32 ≥97% Fluorines at position 10
5-Fluoro spiro[3.5]nonane (1250998-80-1) C₁₁H₁₈FN₂O₂ 244.28 N/A Smaller spiro system
10-Oxo analog (1330764-01-6) C₂₀H₂₈N₂O₃ 344.45 ≥97% Oxo group, benzyl substituent

Functional Group Impact on Bioactivity

  • Fluorine: Enhances metabolic stability and binding via C-F bond strength and electronegativity. Mono-fluoro derivatives balance lipophilicity and electronic effects better than di-fluoro analogs.
  • Benzyl Groups : Introduce aromatic interactions (e.g., CAS 1330764-01-6 ), which can enhance target affinity but may increase off-target risks.

Biological Activity

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1263177-27-0
  • Molecular Formula : C₁₃H₂₃FN₂O₂
  • Molecular Weight : 258.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, contributing to its stability and reactivity in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.
  • Receptor Modulation : It interacts with muscarinic acetylcholine receptors, influencing cellular proliferation and survival pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly through:

  • Cytotoxicity : It has been tested against various cancer cell lines, showing significant cytotoxic effects.
  • Apoptosis Induction : The compound induces apoptosis in cancer cells by modulating key signaling pathways.

Antimicrobial Activity

Preliminary investigations suggest that it may have antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits IKKb involved in inflammation
AntimicrobialPotential activity against bacteria

Case Study: Anticancer Activity

A notable study explored the anticancer effects of this compound using FaDu hypopharyngeal tumor cells. The compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, indicating its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the recommended storage conditions and handling protocols for tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate to ensure stability?

Methodological Answer:

  • Storage: Store refrigerated (2–8°C) in a tightly sealed container under dry, inert conditions to prevent hydrolysis or oxidative degradation. Avoid exposure to moisture, as spirocyclic compounds often exhibit sensitivity to humidity .
  • Handling: Use nitrile gloves and a lab coat to prevent skin contact. Work in a fume hood to minimize inhalation risks, and employ electrostatic discharge-safe tools to mitigate ignition hazards during weighing or transfer .

Q. How can researchers confirm the structural integrity of this compound after synthesis or prolonged storage?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Compare 1^1H and 13^{13}C NMR spectra with published data for related spirocyclic tert-butyl carboxylates (e.g., tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, CAS 1158750-91-4) to verify the fluorine substituent’s position and spiro-ring conformation .
    • Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak at m/z ≈ 270–280 (calculated based on analogs like C13H22N2O3, MW 254.33) and detect potential degradation products .

Q. What safety precautions are critical when working with this fluorinated spirocyclic compound?

Methodological Answer:

  • PPE Requirements: Wear chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection if handling powdered forms to avoid inhalation of particulates .
  • Hazard Mitigation: In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste in accordance with local regulations for halogenated organics .

Advanced Research Questions

Q. How does the fluorine substituent at position 9 influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The electronegative fluorine atom may deactivate the adjacent diazaspiro ring, reducing nucleophilicity. Compare reactivity with non-fluorinated analogs (e.g., tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate, CAS 374795-36-5) via kinetic studies under identical conditions .
  • Steric Considerations: Use DFT calculations to model steric hindrance around the fluorine atom and predict regioselectivity in reactions with bulky electrophiles .

Q. What strategies can optimize the synthesis yield of this compound while minimizing byproducts?

Methodological Answer:

  • Reaction Optimization:
    • Temperature Control: Conduct stepwise reactions at ≤0°C during fluorination to avoid ring-opening side reactions.
    • Catalyst Screening: Test Pd-mediated coupling or phase-transfer catalysts to enhance fluorination efficiency, referencing protocols for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS RN-based analogs) .
  • Purification: Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization from dichloromethane/hexane mixtures .

Q. How can researchers analyze thermal decomposition pathways under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures. Compare with tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7), which decomposes at >200°C, releasing CO and NOx .
  • Gas Chromatography-MS (GC-MS): Trap volatile decomposition products (e.g., CO, fluorinated fragments) and correlate with hazard data from analogs .

Q. How to resolve contradictions in reported reactivity data for structurally similar diazaspiro compounds?

Methodological Answer:

  • Controlled Comparative Studies: Replicate reactions using tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1158750-91-4) and tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5) under identical conditions to isolate substituent effects .
  • Meta-Analysis: Cross-reference hazard statements (e.g., H302, H315) and reactivity data from SDSs to identify trends in stability or incompatibilities .

Q. What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the spirocyclic core’s conformational flexibility in aqueous vs. lipid environments to predict blood-brain barrier permeability.
  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites for metabolic pathway predictions .

Q. How to evaluate stereochemical outcomes in derivatives synthesized from this compound?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak IA column and isocratic elution (heptane/ethanol). Compare retention times with tert-butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate (CAS 95715-87-0), a chiral analog .
  • X-ray Crystallography: Co-crystallize derivatives with heavy atoms (e.g., bromine) to resolve absolute configurations .

Q. What methodologies mitigate decomposition during long-term stability studies?

Methodological Answer:

  • Accelerated Aging Tests: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Use tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7) as a control, which remains stable under dry, refrigerated conditions .
  • Inert Atmosphere Storage: Store under argon in amber vials to prevent photolytic or oxidative degradation .

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